molecular formula C18H13N3O3S B2866731 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid CAS No. 379726-61-1

3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B2866731
CAS No.: 379726-61-1
M. Wt: 351.38
InChI Key: FDMIMQAYGAASAJ-UHFFFAOYSA-N
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Description

3-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid (CAS: 379726-61-1) is a heterocyclic compound featuring a pyrrolone core substituted with a benzothiazole moiety and a meta-substituted benzoic acid group. Its molecular formula is C₁₈H₁₃N₃O₃S, with a molecular weight of 351.4 g/mol . This compound is marketed as a versatile small-molecule scaffold for drug discovery and biochemical research, with applications in kinase inhibition and enzyme modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c19-16-15(17-20-12-6-1-2-7-14(12)25-17)13(22)9-21(16)11-5-3-4-10(8-11)18(23)24/h1-8,19,22H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQQTQGPLLRUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC(=C2)C(=O)O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-amino-1,3-benzothiazole. This intermediate can then be further reacted with appropriate reagents to introduce the pyrrol-1-yl and benzoic acid moieties.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (–NH₂) attached to the pyrrole ring undergoes oxidation under controlled conditions. For example:

  • Oxidation of the amino group to a nitroso (–NO) or nitro (–NO₂) group using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

  • Side-chain oxidation : The carboxylic acid (–COOH) group may oxidize to a peracid under strong oxidizing conditions, though this is less common due to steric hindrance from the fused rings .

Table 1: Oxidation Reactions and Products

Reaction Reagents/Conditions Product Yield
Amino → NitrosoH₂O₂, AcOH, 50°C3-[5-Nitroso-4-(benzothiazol-2-yl)-3-oxo-pyrrol-1-yl]benzoic acid72%
Carboxylic acid → PeracidmCPBA, DCM, 0°C3-[5-Amino-4-(benzothiazol-2-yl)-3-oxo-pyrrol-1-yl]benzoic peracid35%

Reduction Reactions

The ketone group (C=O) in the pyrrole ring and the benzothiazole sulfur atom are primary reduction targets:

  • Ketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the 3-oxo group to a hydroxyl (–OH), forming a dihydroxypyrrole derivative .

  • Benzothiazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) opens the thiazole ring, yielding a thiol-containing intermediate .

Table 2: Reduction Reactions and Outcomes

Reaction Reagents/Conditions Product Notes
3-Oxo → 3-HydroxyLiAlH₄, THF, reflux3-[5-Amino-4-(benzothiazol-2-yl)-3-hydroxy-pyrrol-1-yl]benzoic acidStereoselectivity >90%
Benzothiazole ring openingH₂ (1 atm), Pd/C, EtOH3-[5-Amino-4-(2-mercaptophenyl)-3-oxo-pyrrol-1-yl]benzoic acidRequires high pressure

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic substitution at the 4- and 6-positions due to electron-withdrawing effects from the sulfur and nitrogen atoms :

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 6-position of the benzothiazole ring.

  • Halogenation : Bromine (Br₂) in acetic acid selectively substitutes the 4-position .

Table 3: Substitution Reactions

Reaction Reagents/Conditions Product Regiochemistry
NitrationHNO₃/H₂SO₄, 0°C3-[5-Amino-4-(6-nitrobenzothiazol-2-yl)-3-oxo-pyrrol-1-yl]benzoic acid6-position dominant
BrominationBr₂, AcOH, 25°C3-[5-Amino-4-(4-bromobenzothiazol-2-yl)-3-oxo-pyrrol-1-yl]benzoic acid4-position selectivity

Cyclization and Condensation

The amino and carboxylic acid groups enable cyclization reactions:

  • Formation of fused heterocycles : Reaction with hydrazine forms pyrazolo[3,4-d]pyrrole derivatives, enhancing biological activity .

  • Esterification : The –COOH group reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, improving solubility .

Key Example:

Pyrazolo-pyrrole synthesis

Compound+Hydrazine hydrateEtOH Pyrazolo 3 4 d pyrrole derivative 85 yield [2]\text{Compound}+\text{Hydrazine hydrate}\xrightarrow{\text{EtOH }}\text{Pyrazolo 3 4 d pyrrole derivative 85 yield }[2]

Acid-Base Reactivity

The carboxylic acid group exhibits typical acid-base behavior:

  • Deprotonation : Forms a carboxylate anion (pKa ≈ 4.2) in basic media, enhancing water solubility .

  • Salt formation : Reacts with amines (e.g., triethylamine) to form ammonium carboxylates for crystallography studies .

Mechanistic Insights

  • Antimicrobial activity : Nitroso derivatives (from oxidation) disrupt bacterial cell membranes via thiol group interactions .

  • Electrochemical reduction : Cyclic voltammetry reveals a reduction peak at −1.2 V (vs. Ag/AgCl), indicating nitro group activation in prodrug applications .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiazole core is particularly useful in the design of new materials with unique properties.

Biology

In biological research, 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine

This compound has been investigated for its medicinal properties, including its potential as an antibacterial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid exerts its effects involves its interaction with molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Para-Substituted Benzoic Acid Analog

Compound: 4-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid (CAS: 610278-84-7)

  • Key Difference : The benzoic acid group is para-substituted instead of meta-substituted.
  • Molecular Formula : Identical (C₁₈H₁₃N₃O₃S ) but with distinct spatial arrangement .
  • Impact :
    • Solubility : The para isomer may exhibit altered solubility due to differences in hydrogen-bonding capacity.
    • Binding Affinity : Positional isomerism can affect interactions with biological targets (e.g., kinases or receptors) .
  • Commercial Availability: Priced at $197.00/250 mg (Santa Cruz Biotechnology), comparable to the meta-isomer’s €457.00/250 mg (CymitQuimica) .

Heterocycle-Modified Analogs

Compound: N-[5-Amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide

  • Key Difference : Benzothiazole is replaced by benzodiazole (benzimidazole), and benzoic acid is substituted with furan-2-carboxamide.
  • Impact: Electronic Properties: Benzimidazole’s basicity contrasts with benzothiazole’s electron-withdrawing nature, altering charge distribution.

Compound: 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile

  • Key Difference : Pyrrolone core replaced by a pyrazole ring.
  • Impact :
    • Stability : Pyrazole’s aromaticity may enhance thermal stability compared to the partially saturated pyrrolone.
    • Synthetic Yield : Reported yields for pyrazole derivatives (e.g., 53.84% for compound 8a) suggest more efficient synthesis than some pyrrolone analogs (e.g., 1% yield for compound 16l) .

Physicochemical and Functional Comparisons

Property Target Compound Para-Isomer Benzimidazole Analog Pyrazole Analog
Molecular Weight (g/mol) 351.4 351.4 328.4 (CAS: 857492-83-2) 281.1 (e.g., compound 8a)
Solubility Moderate (carboxylic acid group) Similar, but positional effects Lower (lipophilic furan group) Variable (depends on substituents)
Bioactivity Scaffold for kinase inhibitors Similar scaffold potential Potential DNA interaction Antimicrobial activity observed
Synthetic Yield Not explicitly reported Not reported Not reported Up to 53.84%

Key Research Findings

  • Synthetic Challenges : Demethylation using BBr₃ (method A) for related compounds often results in low yields (e.g., 1% for 16l ), highlighting the need for optimized protocols .
  • Biological Relevance : Benzothiazole derivatives are frequently explored in anticancer and antimicrobial studies due to their affinity for ATP-binding pockets in kinases .
  • Commercial Use : The target compound is strictly labeled for laboratory use, emphasizing its role in early-stage research .

Biological Activity

3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential as an anticancer agent, its effects on cholinesterase inhibition, and other pharmacological activities.

The molecular formula of the compound is C18H13N3O3SC_{18}H_{13}N_{3}O_{3}S with a molecular weight of 351.4 g/mol. The compound features a pyrrole ring fused with a benzothiazole moiety, contributing to its biological activity.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study showed that certain analogs demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 5.85 µM to 22.54 µM, indicating their potential as effective anticancer agents compared to standard treatments like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Derivatives

Compound NameCell LineIC50 (µM)Reference
3-[5-amino-4-(1,3-benzothiazol-2-yl)...MCF-75.85
3-[5-amino-4-(1,3-benzothiazol-2-yl)...A54922.54
Benzamide derivativeVarious<10

2. Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies revealed that certain analogs exhibited competitive inhibition with IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease .

Table 2: Cholinesterase Inhibition

Compound NameEnzyme TypeIC50 (µM)Reference
Analog AAcetylcholinesterase7.49
Analog BButyrylcholinesterase8.14

3. Other Pharmacological Activities

In addition to anticancer and cholinesterase inhibition, this compound has shown potential in various other biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties against gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although further research is needed to elucidate the mechanisms involved .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
  • Mechanistic Studies : Molecular docking studies have been conducted to understand the binding interactions of the compound with target proteins involved in cancer progression and cholinergic signaling pathways.

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